Cas no 72585-88-7 (rel-trans-N-Desmethyl 4-Hydroxy Hexazinone)

72585-88-7 structure
Nome del prodotto:rel-trans-N-Desmethyl 4-Hydroxy Hexazinone
rel-trans-N-Desmethyl 4-Hydroxy Hexazinone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5-Triazine-2,4(1H,3H)-dione,3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-
- 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione
- 72585-88-7
- 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-
- 3-(4-Hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- hexazinone TP3
- rel-trans-N-Desmethyl 4-Hydroxy Hexazinone
- NCGC00163799-01
- Hexazinone metabolite C 100 microg/mL in Acetonitrile
- DTXSID8037621
- 3-(4-Hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione; 3-(4-Hydroxycyclohexyl)-6-(methylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione
- 3-(4-hydroxycyclohexyl)-6-(methylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione
- 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(m ethylamino)-
- CHEMBL1866445
- NS00067481
- Hexazinone metabolite C
-
- Inchi: InChI=1S/C11H18N4O3/c1-12-9-13-10(17)15(11(18)14(9)2)7-3-5-8(16)6-4-7/h7-8,16H,3-6H2,1-2H3,(H,12,13,17)
- Chiave InChI: YLNFKJPRYUIXTG-UHFFFAOYSA-N
- Sorrisi: CNC1=NC(=O)N(C(=O)N1C)C2CCC(CC2)O
Proprietà calcolate
- Massa esatta: 254.13804
- Massa monoisotopica: 254.138
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 388
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: -0.1
- Conta Tautomer: 3
- Superficie polare topologica: 85.2Ų
Proprietà sperimentali
- Densità: 1.46
- Punto di ebollizione: 376.7°C at 760 mmHg
- Punto di infiammabilità: 181.6°C
- Indice di rifrazione: 1.662
- PSA: 85.24
rel-trans-N-Desmethyl 4-Hydroxy Hexazinone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D282190-10mg |
rel-trans-N-Desmethyl 4-Hydroxy Hexazinone |
72585-88-7 | 10mg |
$ 201.00 | 2023-09-08 | ||
TRC | D282190-100mg |
rel-trans-N-Desmethyl 4-Hydroxy Hexazinone |
72585-88-7 | 100mg |
$ 1610.00 | 2023-09-08 | ||
TRC | D282190-50mg |
rel-trans-N-Desmethyl 4-Hydroxy Hexazinone |
72585-88-7 | 50mg |
$ 907.00 | 2023-09-08 |
rel-trans-N-Desmethyl 4-Hydroxy Hexazinone Letteratura correlata
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
72585-88-7 (rel-trans-N-Desmethyl 4-Hydroxy Hexazinone) Prodotti correlati
- 51235-04-2(Hexazinone)
- 1006340-62-0(3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine)
- 2172046-73-8(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}benzoic acid)
- 865248-70-0(N-(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylpropanamide)
- 2648931-59-1((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxypropanoic acid)
- 868221-74-3(2-({4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine)
- 1212926-43-6(2-(1R)-1-aminoethyl-4-bromo-6-methoxyphenol)
- 329779-88-6((2E)-N-(3-Fluoro-4-methylphenyl)-3-(3-methylphenyl)prop-2-enamide)
- 1706058-83-4(7-(2-methylphenyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-thiazepane)
- 2228827-00-5(5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-3-carbonitrile)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
